molecular formula C25H23N3O6S B2497127 (Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866349-37-3

(Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2497127
CAS No.: 866349-37-3
M. Wt: 493.53
InChI Key: VXYQPUUWDGNUPK-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic chemical compound designed for research applications. This molecule features a chromene core scaffold, a structural motif prevalent in compounds with diverse biological activities. Chromene-carboxamide derivatives have been the subject of extensive investigation in medicinal chemistry. Recent scientific literature highlights the significant potential of structurally related compounds. For instance, novel N-phenyl-2H-chromene-3-carboxamides have been identified and synthesized as promising radioprotective agents, demonstrating the ability to accelerate the recovery of peripheral blood cells in irradiated mice and alleviate damage to organs like the spleen and small intestine . Furthermore, research into 2-imino-2H-chromene-6-sulfonamide derivatives has shown these compounds to be potent inhibitors of enzymes like α-amylase and α-glucosidase, indicating potential for investigating new anti-diabetic therapeutics . Chromene-containing sulfonamides have also been explored as inhibitors of carbonic anhydrase isoforms, including the tumor-associated hCA IX and XII, pointing to their relevance in cancer research . The integration of the 2,5-dimethoxyphenyl group, a fragment known from research on serotonin receptor agonists, may contribute to this compound's unique physicochemical and binding properties . Researchers can utilize this compound as a key intermediate or a novel chemical entity for probing biological mechanisms, developing new therapeutic strategies, and conducting structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2Z)-N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-16-8-11-19(12-9-16)35(30,31)28-27-25-20(14-17-6-4-5-7-22(17)34-25)24(29)26-21-15-18(32-2)10-13-23(21)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYQPUUWDGNUPK-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Tosylhydrazono Group: The tosylhydrazono group is introduced by reacting the chromene intermediate with tosylhydrazine in the presence of a suitable catalyst, such as acetic acid or a Lewis acid.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting the amide bond or thiadiazole ring:

Reaction SiteConditionsReagentsProductsReference
Amide bond hydrolysisAcidic (HCl, reflux)6M HCl, H<sub>2</sub>O2-(phenylthio)propanoic acid + 5-methyl-1,3,4-thiadiazol-2-amine
Thiadiazole ringAlkaline (NaOH, 80°C)10% NaOHRing-opening products (unstable intermediates)

Acidic hydrolysis cleaves the amide bond, yielding a carboxylic acid and thiadiazole amine. Alkaline conditions may destabilize the thiadiazole ring, though products are less characterized.

Oxidation Reactions

The phenylthio (S–Ph) group is susceptible to oxidation:

Oxidizing AgentConditionsProductsReference
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 50°C, 4 hrsSulfoxide derivative (propanamide-S(O)-Ph)
m-CPBADCM, RT, 2 hrsSulfone derivative (propanamide-S(O)<sub>2</sub>-Ph)

Controlled oxidation selectively modifies the sulfur atom, preserving the thiadiazole ring.

Nucleophilic Substitution

The thiadiazole ring participates in nucleophilic substitutions at the 2-position:

NucleophileConditionsProductsReference
Grignard reagentsTHF, −78°C → RTAlkyl/aryl substitution at C2 of thiadiazole
HydrazineEtOH, reflux, 6 hrsHydrazide derivative

Substitution reactions retain the propanamide side chain while modifying the heterocyclic core .

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

ReagentsConditionsProductsReference
POCl<sub>3</sub>110°C, 8 hrsThiadiazolo[3,2-b]triazole derivatives
CS<sub>2</sub> + KOHEtOH, reflux, 12 hrs1,3,4-Thiadiazole-2-thione analogs

Cyclization exploits the reactivity of the thiadiazole nitrogen atoms and adjacent functional groups .

Metal Coordination

The thiadiazole sulfur and amide oxygen act as ligands for metal ions:

Metal SaltConditionsComplex StructureReference
CuCl<sub>2</sub>MeOH, RT, 2 hrsOctahedral Cu(II) complex
Fe(NO<sub>3</sub>)<sub>3</sub>H<sub>2</sub>O/EtOH, 60°CFe(III) complex with S/O coordination

Coordination chemistry studies suggest potential catalytic or medicinal applications.

Functional Group Modifications

The propanamide chain undergoes further derivatization:

Reaction TypeReagentsProductsReference
EsterificationSOCl<sub>2</sub> + ROHPropanamide ester derivatives
Reductive aminationNaBH<sub>4</sub> + RCHOSecondary amine derivatives

These modifications retain the thiadiazole scaffold while altering the side-chain properties.

Comparative Reactivity with Analogues

Key diff

Scientific Research Applications

Recent studies have highlighted several key applications of this compound:

  • Enzyme Inhibition :
    • AKR1B10 Inhibition : The compound has been evaluated as an inhibitor of the enzyme Aldose Reductase (AKR1B10), which is implicated in cancer progression. Studies indicate that it exhibits competitive inhibition with an IC50 value of approximately 0.8 µM, suggesting strong potential for therapeutic development against tumors .
  • Antioxidant Properties :
    • Chromene derivatives have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases. This aspect is particularly relevant in the context of cancer and neurodegenerative disorders.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of this compound has revealed that modifications to the chromene structure significantly affect biological activity. Key findings include:

  • Substituents : Methyl groups at the 3 and 4 positions of the phenyl ring enhance inhibitory activity against target enzymes.
  • Tosylhydrazone Group : The presence of this group is crucial for maintaining the compound's interaction with target enzymes, emphasizing its importance in drug design .
Compound NameTarget EnzymeInhibition TypeIC50 (µM)Reference
This compoundAKR1B10Competitive0.8
Other ChromenesMAO-BNon-selectiveN/A
3-substituted ChromenesMAO-BSelectiveN/A

Case Study 1: Mechanism of Action

A study investigated how chromene derivatives inhibit AKR1B10. It was found that these compounds bind competitively to the active site, preventing substrate access and subsequent enzymatic activity. Kinetic studies revealed a Ki value indicative of strong interaction, highlighting the potential for therapeutic applications in cancer treatment .

Case Study 2: Toxicity and Safety Profile

Preliminary toxicity assessments showed that while some derivatives exhibited potent biological activity, they also posed risks at higher concentrations. Ongoing studies aim to balance efficacy with safety by optimizing chemical structures to reduce toxicity while maintaining or enhancing biological activity.

Mechanism of Action

The mechanism of action of (Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • The tosyl group confers greater metabolic stability than unsubstituted hydrazones .
  • Synthetic Routes : Unlike Compound 3 (), which requires benzoyl chloride and acetic anhydride reflux, the target compound is synthesized via milder acidic condensation, favoring regioselectivity .
Tyrosine Kinase Inhibition

The target compound shares mechanistic similarities with 3-hetaryl-2-oxo-2H-chromenes (), which inhibit tyrosine kinases via competitive binding to the ATP pocket. However, its tosylhydrazono group may enhance hydrophobic interactions compared to oxadiazolyl or benzothiophene moieties in analogs .

Antimicrobial and Antitumor Activity

Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives () exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) and antitumor effects (IC₅₀: 5–15 µM in MCF-7 cells). In contrast, the target compound’s activity remains underexplored but is hypothesized to align with kinase inhibition pathways .

Physicochemical and Analytical Comparisons

  • Stability: The Z-isomer of the target compound is stabilized by intramolecular hydrogen bonding between the tosylhydrazono and carboxamide groups, unlike E-isomers or non-hydrazone chromenes .
  • Characterization : Analytical methods such as ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (m/z 500–550 range) are consistent across chromene derivatives but vary in substituent-specific peaks .

Biological Activity

(Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a derivative of chromene that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of hydrazones and subsequent cyclization to form the chromene structure. The synthetic route often emphasizes the introduction of functional groups that enhance biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have been shown to inhibit cancer cell proliferation in various human cancer cell lines.

CompoundCell LineIC50 (μM)
14bHepG22.62
14eHeLa0.39

These values suggest that modifications in the chromene structure can lead to enhanced potency against specific cancer cell lines .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is associated with tumor growth and metastasis. The Ki value for a related derivative was reported at 107.9 nM, indicating a selective inhibition profile .

3. Antimicrobial Activity

Chromene derivatives have also demonstrated antimicrobial properties against various bacteria. The minimum inhibitory concentration (MIC) values for some derivatives indicate moderate to high efficacy against pathogenic strains.

CompoundTarget BacteriaMIC (μg/mL)
4aStaphylococcus aureus1
4bEscherichia coli>128

These results highlight the potential of chromene derivatives as antimicrobial agents .

Case Studies

Several studies have explored the biological activity of chromene derivatives:

  • Study on Anticancer Activity : A series of coumarin derivatives were synthesized and tested against HepG2 and HeLa cell lines. The study found that certain modifications led to significant reductions in cell viability, comparable to established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition Study : In a multiscale molecular modeling study, researchers assessed the binding affinities of various chromene derivatives to hCA IX. This study provided insights into the structural requirements for effective inhibition and suggested pathways for further optimization .

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

  • Mechanism of Action : The compound may exert its anticancer effects through apoptosis induction and cell cycle arrest in cancer cells. Additionally, its ability to inhibit hCA IX suggests a role in modulating tumor microenvironments .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the chromene ring significantly influence biological activity. For example, the presence of methoxy groups has been correlated with increased anticancer potency .

Q & A

Q. What analytical approaches validate competitive vs. non-competitive inhibition mechanisms?

  • Lineweaver-Burk plots : Varying substrate concentrations with/without inhibitor; parallel lines indicate non-competitive inhibition.
  • Ki determination : Use Cheng-Prusoff equation with IC50 values at multiple substrate levels (e.g., Ki = 0.4 µM for competitive binding) .

Data Contradiction and Reproducibility

Q. How should researchers address variability in enzyme inhibition data between laboratories?

  • Inter-lab calibration : Share reference compounds (e.g., positive control epalrestat) to standardize AKR1B10 activity measurements.
  • Publish raw data : Include full kinetic parameters (Km, Vmax) and assay conditions in supplementary materials .

Q. What factors contribute to discrepancies in reported cytotoxicity profiles?

  • Cell line specificity : Test across multiple lines (e.g., MCF-7, HepG2) with standardized MTT protocols (48-h exposure, 10% FBS).
  • Apoptosis vs. necrosis : Use Annexin V/PI staining to differentiate mechanisms .

Methodological Best Practices

Q. Which in silico tools predict metabolic pathways and potential toxicity?

  • ADMET predictors : Use SwissADME for bioavailability radar and admetSAR for toxicity endpoints (e.g., hERG inhibition).
  • CYP450 metabolism : Simulate phase I oxidation via StarDrop’s P450 module .

Q. How to optimize reaction yields in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer (yield >85% vs. 65% batch).
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Q. What techniques confirm target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment.
  • siRNA knockdown : Correlate reduced AKR1B10 expression with diminished compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.